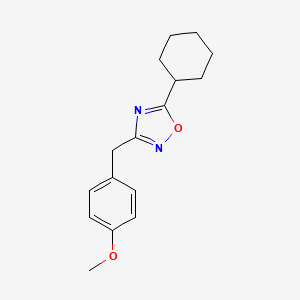
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea, also known as APTU, is a synthetic compound that has been used in scientific research for its potential therapeutic applications. APTU is a thiourea derivative that has shown promising results in various studies, including cancer research, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is not fully understood, but it is believed to act through multiple pathways. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the activity of various enzymes, including histone deacetylases and topoisomerases, which are involved in the regulation of gene expression and DNA replication. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has also been found to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have various biochemical and physiological effects in vitro and in vivo. Some of the notable effects include:
- Inhibition of cancer cell growth and induction of apoptosis
- Protection of neurons from oxidative stress and inflammation
- Inhibition of pro-inflammatory cytokines and chemokines
- Modulation of various signaling pathways involved in cell survival and proliferation
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages and limitations for lab experiments. Some of the advantages include:
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is a synthetic compound that can be easily synthesized in the lab
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been extensively studied for its potential therapeutic applications in various fields of scientific research
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have low toxicity in animal models
Some of the limitations of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea include:
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has not been studied extensively in human clinical trials, which limits its potential for clinical use
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has a short half-life in vivo, which makes it difficult to administer in animal models
- N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has limited solubility in water, which makes it difficult to use in certain experimental settings
Zukünftige Richtungen
There are several future directions for further research on N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea. Some of the possible research areas include:
- Further studies on the mechanism of action of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea, including its effects on gene expression and signaling pathways
- Studies on the potential use of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea in combination with other therapeutic agents for cancer therapy
- Studies on the potential use of N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea in the treatment of neurodegenerative diseases and inflammatory diseases
- Development of new synthetic methods for N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea that improve its solubility and pharmacokinetic properties.
Conclusion
In conclusion, N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea is a synthetic compound that has shown promising results in various fields of scientific research, including cancer research, neuroprotection, and anti-inflammatory effects. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has several advantages and limitations for lab experiments, and there are several future directions for further research on this compound. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has the potential to be a valuable therapeutic agent for various diseases, but further studies are needed to fully understand its mechanism of action and potential clinical applications.
Synthesemethoden
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea can be synthesized using a one-pot method that involves the reaction of 3-acetylphenyl isothiocyanate with 4-fluorobenzylamine in the presence of a base. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified using column chromatography to obtain pure N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea.
Wissenschaftliche Forschungsanwendungen
N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its potential therapeutic applications in various fields of scientific research. Some of the notable research areas include cancer research, neuroprotection, and anti-inflammatory effects.
Cancer Research: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to inhibit the growth of cancer cells in various types of cancer, including lung cancer, breast cancer, and prostate cancer. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to induce cell cycle arrest and apoptosis in cancer cells, which makes it a potential candidate for cancer therapy.
Neuroprotection: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been studied for its neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to protect neurons from oxidative stress and inflammation, which are known to contribute to the progression of neurodegenerative diseases.
Anti-inflammatory Effects: N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been shown to have anti-inflammatory effects in various animal models of inflammation. N-(3-acetylphenyl)-N'-(4-fluorobenzyl)thiourea has been found to inhibit the production of pro-inflammatory cytokines and chemokines, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-(3-acetylphenyl)-3-[(4-fluorophenyl)methyl]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2OS/c1-11(20)13-3-2-4-15(9-13)19-16(21)18-10-12-5-7-14(17)8-6-12/h2-9H,10H2,1H3,(H2,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DROQMEXALRWAOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Acetylphenyl)-3-(4-fluorobenzyl)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-methyl-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-chlorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5754223.png)
![methyl 2-{[(4-chlorophenyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5754226.png)






![N-allyl-N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methylbenzamide](/img/structure/B5754277.png)
![N-[4-(4-pyridinylmethyl)phenyl]benzamide](/img/structure/B5754279.png)
![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)
![4-[2-(3,4-dichlorophenoxy)ethyl]morpholine](/img/structure/B5754288.png)